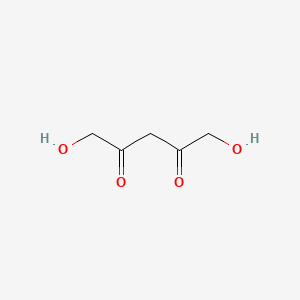
1,5-Dihydroxypentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxypentane-2,4-dione is an organic compound with the molecular formula C5H8O4. It is a pentane derivative substituted at the 2- and 4-positions by oxo groups and at the 1- and 5-positions by hydroxy groups. This compound is known for its role in various biochemical pathways and its significance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dihydroxypentane-2,4-dione can be synthesized through various chemical reactions. One common method involves the oxidation of β-hydroxyketones using reagents such as o-iodoxybenzoic acid (IBX) . Another approach is the hydration of alkynones, which involves the addition of water to alkynones to form the desired diketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxypentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as o-iodoxybenzoic acid (IBX) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while reduction reactions may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1,5-Dihydroxypentane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
1,5-Dihydroxypentane-2,4-dione exerts its effects through various biochemical pathways. It is an intermediate in the glycolytic pathway and is converted to glyceraldehyde-3-phosphate (G3P) by the enzyme triosephosphate isomerase (TPI). G3P is further metabolized to produce ATP, which is the primary source of energy for cells. The compound is also involved in the biosynthesis of various biomolecules, such as amino acids and nucleotides, which are essential for cellular growth and maintenance.
Comparison with Similar Compounds
1,5-Dihydroxypentane-2,4-dione can be compared with other similar compounds, such as:
4,5-Dihydroxy-2,3-pentanedione: . It is involved in quorum sensing in bacteria and has different biochemical roles compared to this compound.
1,3-Diketones: These compounds have a similar β-dicarbonyl structure and are widely used in organic synthesis and pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern and its role in various biochemical pathways, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
1,5-dihydroxypentane-2,4-dione |
InChI |
InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h6-7H,1-3H2 |
InChI Key |
VMVGBPVRCDIKKS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CO)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)
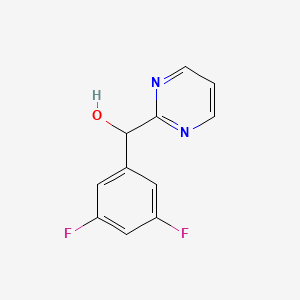
![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)
![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)

![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)
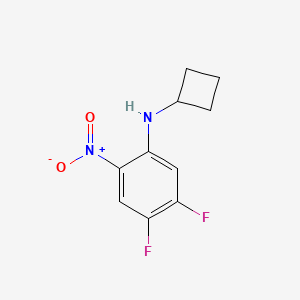
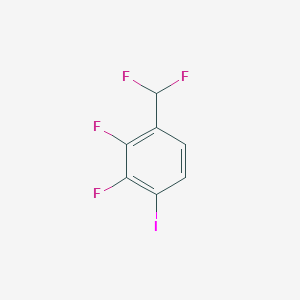

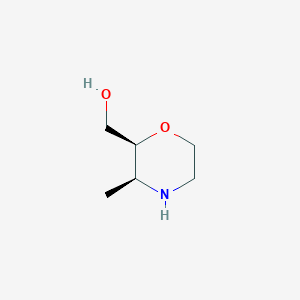

![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)

![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
